2,4-Dimethylstyrene

説明

Contextualization within Substituted Styrene (B11656) Derivatives

Substituted styrenes are a class of organic compounds that are derivatives of styrene. Styrene, a foundational monomer in polymer chemistry, provides a benchmark for understanding the properties of its derivatives. evitachem.com The addition of substituent groups, such as the two methyl groups in 2,4-dimethylstyrene, significantly influences the monomer's reactivity and the properties of the resulting polymers. ontosight.aievitachem.com

The position of these methyl groups on the benzene (B151609) ring impacts the compound's stability, reactivity, and molecular interactions. solubilityofthings.com For instance, research has shown that poly-2,4-dimethylstyrene exhibits greater reactivity with formaldehyde (B43269) compared to polystyrene, which shows no reactivity under similar conditions. evitachem.com This highlights the activating effect of the methyl groups, which makes the aromatic ring more susceptible to electrophilic substitution reactions. evitachem.com The study of various substituted styrenes, including those with different alkyl groups or halogens, allows researchers to systematically investigate the structure-property relationships in the resulting polymers. researchgate.netcmu.edu

Historical Overview of Research on this compound

Early research on alkylated styrenes, including dimethylstyrene isomers, dates back to the mid-20th century. A 1946 study by C. S. Marvel, R. E. Allen, and C. G. Overberger detailed the preparation and polymerization of several alkyl styrenes, including this compound. acs.org This foundational work described the synthesis of the monomer and provided initial characterization of its polymer. acs.org

Subsequent research has focused on various aspects of this compound, including its polymerization behavior. Scientists have investigated its polymerization through different mechanisms, such as cationic and free-radical polymerization, to understand how reaction conditions and catalysts affect the properties of the final polymer. smolecule.com More recent studies have delved into controlled polymerization techniques, like nitroxide-mediated polymerization, to synthesize polymers with well-defined molecular weights and narrow polydispersities. tandfonline.com The copolymerization of this compound with other monomers, such as styrene and acrylates, has also been a significant area of investigation to create materials with tailored properties. smolecule.comresearchgate.net

Significance and Research Impact of this compound

The significance of this compound in academic and industrial research lies in its role as a monomer for producing specialized polymers and copolymers. ontosight.aievitachem.com The presence of methyl groups on the styrene backbone can alter the physical and chemical properties of the resulting polymer, including its thermal stability, solubility, and mechanical strength. ontosight.ai This allows for the creation of materials with enhanced characteristics. solubilityofthings.com

Its primary application is in the synthesis of polymers and copolymers used in plastics, coatings, and adhesives. ontosight.aibiosynth.com For example, it can be used to produce high-gloss plastics for various applications. Research has also explored its use in creating functionalized polymers with specific properties like improved adhesion or electrical conductivity. smolecule.com Furthermore, this compound serves as a valuable building block in organic synthesis for creating more complex molecules. solubilityofthings.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol |

| Appearance | Colorless to yellow liquid |

| Odor | Aromatic |

| Boiling Point | 196.7 °C |

| Density | 0.905 g/cm³ |

| Flash Point | 60 °C |

Data sourced from multiple references. smolecule.combiosynth.comnih.gov

Table 2: Research Applications of this compound

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer to create polymers and copolymers with specific properties. evitachem.com |

| Material Science | Employed in the synthesis of materials with enhanced thermal and mechanical properties. smolecule.com |

| Organic Synthesis | Serves as a building block for more complex chemical structures. solubilityofthings.com |

| Copolymerization | Reacted with other monomers like acrylates to form copolymers with unique characteristics. smolecule.com |

Data sourced from multiple references.

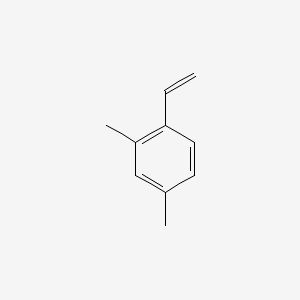

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethenyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVVKKAVYQFQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25990-16-3 | |

| Record name | Benzene, 1-ethenyl-2,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00176875 | |

| Record name | 2,4-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-20-0 | |

| Record name | 2,4-Dimethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLSTYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543ES1O25E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,4 Dimethylstyrene

Alkylation and Dehydrogenation Pathways

A conventional and industrially relevant approach to synthesizing 2,4-dimethylstyrene involves a two-step process: the alkylation of a suitable aromatic compound followed by a dehydrogenation step to introduce the vinyl group.

The synthesis often begins with the alkylation of toluene (B28343) with ethylene. evitachem.com This reaction introduces an ethyl group to the toluene ring, forming ethyltoluene isomers. The position of the ethyl group is crucial for the final product. To produce this compound, the desired intermediate is 2,4-dimethylethylbenzene.

The ethylation of toluene is typically carried out using acid catalysts. wikipedia.org Modified zeolite catalysts are often employed to achieve shape-selectivity, favoring the formation of the para-isomer, 4-ethyltoluene. wikipedia.org However, to obtain the 2,4-disubstituted pattern, different catalytic systems or separation methods for the isomers are necessary. The reaction conditions, such as temperature, pressure, and the molar ratio of toluene to ethylene, are critical parameters that influence the conversion and selectivity of the process. google.com For instance, typical conditions can range from 250°C to 600°C and pressures from 0.1 to 100 atmospheres. google.com

Following the alkylation step, the resulting ethyltoluene isomer, in this case, 2,4-dimethylethylbenzene, undergoes dehydrogenation to form this compound. evitachem.com This process involves the removal of hydrogen from the ethyl group, creating a double bond and forming the desired vinyl group. evitachem.com

This endothermic reaction requires elevated temperatures and the use of specific catalysts to be efficient. google.com Catalytic systems often contain metal oxides, such as those based on copper, aluminum, and boron, sometimes doped with promoters like potassium oxide or molybdenum trioxide to enhance performance. google.com For example, the dehydrogenation of p-ethyltoluene to p-methylstyrene has been demonstrated at around 630°C with high selectivity. google.com Similar principles apply to the dehydrogenation of 2,4-dimethylethylbenzene.

Biomass-Derived Synthesis Routes

With a growing emphasis on sustainable chemistry, the synthesis of aromatic compounds from renewable resources has gained significant attention. D-limonene, a major component of citrus peel oil, serves as a promising bio-based feedstock for the production of styrenic monomers. rsc.org

The selective conversion of D-limonene to p,α-dimethylstyrene (DMS) presents a sustainable alternative to petroleum-based synthesis routes. rsc.org This transformation involves the dehydrogenation of the limonene (B3431351) ring to form an aromatic structure while preserving the exocyclic double bond. mdpi.com

Research has shown that palladium catalysts are effective for the dehydrogenation of limonene. rsc.orgresearchgate.net Specifically, palladium(II) acetate (B1210297) (Pd(OAc)₂) has been identified as a suitable catalyst for the selective formation of DMS. rsc.orgresearchgate.net The reaction is typically carried out in the presence of an oxidant, such as copper(II) chloride (CuCl₂), to facilitate the catalytic cycle. rsc.orgresearchgate.net The reaction conditions, including a temperature of 120°C, have been optimized to favor the formation of DMS with high selectivity. rsc.org Under these conditions, a yield of approximately 40% DMS can be achieved. rsc.org

The choice of solvent and base plays a crucial role in the selectivity of the D-limonene to DMS conversion. rsc.org Studies have investigated various solvents and found that dimethylformamide (DMF) is an effective medium for this reaction. rsc.org The use of a non-coordinating base, such as 2,6-lutidine, is also critical. rsc.org The base helps to neutralize acidic byproducts and may also stabilize the active catalytic species. rsc.org The combination of Pd(OAc)₂, CuCl₂, and 2,6-lutidine in DMF at 120°C has been shown to be a highly selective system for the synthesis of p,α-dimethylstyrene from D-limonene, notably avoiding the isomerization of the exocyclic double bond. rsc.org

Table 1: Effect of Solvent and Catalyst on the Conversion of D-Limonene to p,α-Dimethylstyrene (DMS) rsc.org

| Entry | Temperature (°C) | Solvent | Catalyst | Total Conversion (%) | DMS (%) | Other Products |

| 1 | 80 | CPME | Pd(OAc)₂ | 30 | 0 | p-cymene (B1678584) only |

| 2 | 80 | 2-MeTHF | Pd(OAc)₂ | 55 | - | 2 and 6 formed |

| 3 | 80 | 2-MeTHF (with molecular sieves) | Pd(OAc)₂ | - | - | Small amounts of 3 and 6 formed |

| 4 | 80 | Acetonitrile | PdCl₂ | 7 | 7 | No increase after 12h |

| 5 | 80 | DMF | Pd(OAc)₂ | Low | Low | - |

| 6 | 120 | DMF | Pd(OAc)₂ | ~20 | ~20 | - |

| 10 | 120 | DMF | Pd(OAc)₂ (10 mol%) | ~40 | ~40 | - |

Note: Data extracted from a study by Sanchez-Vazquez et al. rsc.org Reactions were carried out with CuCl₂ and 2,6-lutidine. "Other products" may include p-cymene and various terpene isomers. CPME: cyclopentyl methyl ether; 2-MeTHF: 2-methyltetrahydrofuran; DMF: dimethylformamide.

Conversion of D-Limonene to p,α-Dimethylstyrene

Emerging Synthetic Strategies for Functionalized Derivatives

The functionalization of this compound is a pivotal area of research, aiming to introduce new chemical moieties that can tailor the monomer's properties for advanced applications. Emerging strategies are increasingly focused on catalytic, selective, and environmentally benign methods to create a diverse range of derivatives. These approaches leverage the reactivity of both the vinyl group and the aromatic ring, opening pathways to novel compounds with enhanced functionalities.

Palladium-Catalyzed Mizoroki-Heck Reaction

One of the most powerful methods for carbon-carbon bond formation is the palladium-catalyzed Mizorok-Heck reaction. beilstein-journals.org This reaction facilitates the coupling of alkenes, such as this compound, with organic halides. Research has demonstrated the efficacy of a well-defined N-heterocyclic carbene–palladium(II)-1-methylimidazole [NHC-Pd(II)-Im] complex as a catalyst for the reaction between various aryl chlorides and styrenes. beilstein-journals.org

The reaction is typically performed under high-temperature conditions (140 °C) in tetrabutylammonium (B224687) bromide (TBAB), which serves as an ionic liquid solvent. beilstein-journals.org When this compound was reacted with chlorobenzene (B131634) using this catalytic system, the corresponding coupled product was obtained. However, the yield was noted to be moderate, a result attributed to the steric hindrance imposed by the methyl group at the ortho position of the styrene (B11656). beilstein-journals.org This highlights a key challenge in the functionalization of sterically hindered substrates like this compound.

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

| This compound + Chlorobenzene | NHC-Pd(II)-Im complex | TBAB | 140 °C | 67% | beilstein-journals.org |

Metal-Free Oxidative Functionalization

A significant trend in modern organic synthesis is the move away from transition metal catalysts to more environmentally friendly and cost-effective metal-free systems. Several such strategies have been successfully applied to functionalize this compound.

One notable method achieves the regioselective oxygenation of vinylarenes to produce phenylacetic acid derivatives. rsc.org This approach employs a combination of molecular iodine (I₂) and oxone as the catalytic system. The reaction proceeds through a tandem iodofunctionalization followed by a de-iodination induced rearrangement. rsc.org When applied to this compound, the corresponding 2-(2,4-dimethylphenyl)acetic acid was synthesized. The yield for this transformation was lower compared to less substituted styrenes, again suggesting that the steric hindrance from the ortho-methyl group plays an inhibitory role in the reaction's efficiency. rsc.org

| Substrate | Product | Catalytic System | Yield | Reference |

| Styrene | Phenylacetic acid | I₂ / Oxone | 88% | rsc.org |

| 4-Methylstyrene | 2-(p-tolyl)acetic acid | I₂ / Oxone | 86% | rsc.org |

| This compound | 2-(2,4-dimethylphenyl)acetic acid | I₂ / Oxone | 45% | rsc.org |

Another innovative metal-free protocol allows for the direct synthesis of vicinal β-chlorohydrins from olefins. rsc.org This reaction uses ammonium (B1175870) chloride (NH₄Cl) as the chlorine source and oxone as the oxidant in an aqueous acetone (B3395972) solvent. The method is highly regioselective, yielding Markovnikov products. For this compound, the reaction produced the corresponding chlorohydrin derivative in a good yield of 72%. rsc.org This efficient, metal-free approach provides a straightforward route to valuable functionalized intermediates.

Metal-Free Hydro-phosphorothiolation

Recent advancements have also led to the development of a metal-free, hexafluoroisopropanol-mediated hydro-phosphorothiolation of styrenes. acs.org This reaction proceeds under ambient conditions and allows for the synthesis of S-alkyl phosphorothioates in a Markovnikov fashion. The process is believed to occur via a carbocation intermediate. This strategy was successfully applied to sterically hindered olefins, including this compound, which reacted with an S-hydrogen phosphorothioate (B77711) to furnish the desired S-alkyl phosphorothioate derivative in a 79% yield. acs.org This method is significant as it provides access to organophosphorus compounds, which have applications in agrochemicals and pharmaceuticals. acs.org

| Substrate | Key Reagents | Product Type | Yield | Reference |

| This compound | S-Hydrogen phosphorothioate, ⁿBu₄NBr, HFIP/DCM | S-Alkyl phosphorothioate | 79% | acs.org |

| 2,4,6-Trimethylstyrene (B1346984) | S-Hydrogen phosphorothioate, ⁿBu₄NBr, HFIP/DCM | S-Alkyl phosphorothioate | 85% | acs.org |

Reaction Mechanisms and Reactivity of 2,4 Dimethylstyrene

Polymerization Reaction Mechanisms

2,4-Dimethylstyrene can undergo polymerization through different mechanisms, primarily cationic and free-radical pathways. smolecule.com The choice of polymerization method significantly impacts the properties of the resulting polymer, poly(this compound). smolecule.comontosight.ai

Cationic polymerization of this compound is initiated by electrophilic species, such as protic acids or Lewis acids, which attack the electron-rich double bond of the monomer to form a carbocation. csbsju.edumit.edulibretexts.org This carbocation then propagates by adding to subsequent monomer units. The stability of the resulting carbocation, enhanced by the methyl groups on the benzene (B151609) ring, makes this compound particularly amenable to this type of polymerization. evitachem.com

The properties of poly(this compound) are highly dependent on the reaction conditions and the catalyst system employed. smolecule.com

Catalysts: Lewis acids, such as tin tetrachloride (SnCl₄), are effective catalysts for the cationic polymerization of styrenic monomers. nih.gov The concentration of the Lewis acid can influence both the rate of polymerization and the molecular weight of the resulting polymer. mdpi.com For instance, in the polymerization of p-methylstyrene, a related monomer, increasing the SnCl₄ concentration was found to increase both the monomer conversion and the number-average molecular weight (Mₙ). mdpi.com Catalytic systems like Pd(OAc)₂ with a non-coordinating base such as 2,6-lutidine and CuCl₂ as an oxidant have also been used. rsc.org Attempts to homopolymerize this compound using certain catalytic systems like 2a / MAO have resulted in polymers without a syndiotactic structure. researchgate.net

Solvents: The choice of solvent plays a crucial role. Chlorinated alkanes are common solvents for cationic polymerization. nih.gov More recently, ionic liquids have been explored as "green" alternatives. nih.gov Studies on p-methylstyrene have shown that polymerization in an ionic liquid like 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf₂]) can lead to a more controlled polymerization with a narrower molecular weight distribution compared to reactions in dichloromethane. nih.gov

Initiators: The initiation can be achieved using a co-initiator system, such as an alkyl halide with a Lewis acid. csbsju.edu For example, 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl) in conjunction with SnCl₄ has been used to initiate the controlled cationic polymerization of p-methylstyrene. nih.gov

The following table summarizes the influence of different catalysts on the polymerization of styrenic monomers.

| Catalyst System | Monomer | Resulting Polymer Properties |

| 2a / MAO | This compound | No syndiotactic structure researchgate.net |

| p-MeStCl / SnCl₄ | p-Methylstyrene | Controlled polymerization, unimodal GPC trace in ionic liquid nih.gov |

| Pd(OAc)₂ / 2,6-lutidine / CuCl₂ | Limonene (B3431351) to p,α-dimethylstyrene | Selective dehydrogenation rsc.org |

Temperature is a critical parameter in the polymerization of this compound, with its effect being a key indicator of the dominant reaction mechanism. mdpi.comnih.gov

In radiation-induced polymerization studies, the rate of polymerization of this compound exhibits a distinct temperature dependence. osti.govresearchgate.net In the solid state, from -120°C to -65°C, the polymerization rate increases with temperature, showing a small positive activation energy of approximately 1 kcal/mole. researchgate.net A maximum rate is observed at the melting point, where both solid and liquid phases coexist. osti.govresearchgate.net Above the melting point, in the liquid state, the rate initially drops sharply and then increases again with temperature. osti.govresearchgate.net

This behavior suggests a shift in the polymerization mechanism with temperature. At lower temperatures, particularly in chlorinated solvents, a cationic mechanism is favored, which is characterized by a negative activation energy in certain temperature ranges. mdpi.comnih.gov As the temperature increases, a free-radical mechanism with a positive activation energy becomes more dominant. mdpi.comnih.gov

The table below illustrates the effect of temperature on the polymerization rate and activation energy for this compound.

| Temperature Range (°C) | State | Activation Energy (ΔEₐ) (kcal/mole) | Trend in Polymerization Rate |

| -120 to -65 | Solid | ~1 researchgate.net | Increases with temperature researchgate.net |

| At melting point | Solid-Liquid Mixture | - | Maximum rate osti.govresearchgate.net |

| Above melting point | Liquid | ~1 researchgate.net | Initially drops, then increases with temperature osti.govresearchgate.net |

Both ionic (specifically cationic) and free-radical mechanisms can occur simultaneously in the polymerization of this compound, with the prevalence of one over the other depending on the reaction conditions. mdpi.comosti.gov

Key distinctions between the two mechanisms include:

Initiation: Cationic polymerization is initiated by electrophiles, while free-radical polymerization is initiated by species with unpaired electrons, such as those generated from the thermal decomposition of initiators like peroxides or azo compounds. smolecule.comlibretexts.orgfujifilm.com

Temperature Effect: As mentioned, the temperature dependence of the polymerization rate is a crucial differentiator. A negative activation energy is indicative of a cationic mechanism, whereas a positive activation energy suggests a free-radical process. mdpi.comnih.gov

Inhibition: The two mechanisms are affected differently by inhibitors. Cationic polymerization is sensitive to substances like water, ammonia (B1221849), and methanol (B129727), which can act as terminating agents or proton scavengers. mdpi.comosti.gov Free-radical polymerization, on the other hand, is inhibited by species like benzoquinone or diphenylpicrylhydrazyl (DPPH) that trap free radicals. mdpi.com

Dose Rate Dependence: In radiation-induced polymerization, the relationship between the polymerization rate (Rₚ) and the dose rate (Ḋ) provides insight into the mechanism. For a cationic mechanism, the rate is often proportional to the dose rate to a power close to 1 (Rₚ ∝ Ḋⁿ, where 0.8 < n < 1), while for a free-radical mechanism with bimolecular termination, the exponent is typically 0.5. mdpi.com

Evidence for the simultaneous existence of both mechanisms has been established through various experimental studies. mdpi.comosti.govcapes.gov.br

Cationic polymerization is notoriously sensitive to impurities, which can act as initiators, co-initiators, or terminating agents, significantly affecting the reaction kinetics and the properties of the final polymer. mdpi.com

Water and Protic Impurities: Traces of water can act as a co-initiator in the presence of a Lewis acid, forming a protic acid that initiates polymerization. csbsju.edu However, in other contexts, water and other protic substances like methanol can act as terminating agents by reacting with the growing carbocation. mdpi.com The addition of small amounts of water or ammonia has been shown to significantly reduce the rate of radiation-induced cationic polymerization. nih.gov

Proton Scavengers: To achieve a more controlled polymerization, proton scavengers are often employed. These are non-nucleophilic bases that can trap protons from adventitious impurities, preventing uncontrolled initiation events. mdpi.com 2,6-di-tert-butylpyridine (B51100) (DTBP) is a commonly used proton scavenger that has been shown to increase the molecular weight and narrow the molecular weight distribution of poly(p-methylstyrene) in cationic polymerization. mdpi.com Similarly, 2,6-lutidine can act as an HCl scavenger in certain catalytic systems. rsc.orgresearchgate.net

The presence and control of these impurities are therefore critical for obtaining well-defined polymers through cationic polymerization.

Free-radical polymerization of this compound is another important pathway for producing polymers. smolecule.com This process involves the initiation, propagation, and termination of radical chains. fujifilm.com

Initiation: The reaction is typically initiated by the thermal decomposition of an initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), which generates free radicals. sigmaaldrich.com These radicals then add to the vinyl group of a this compound monomer to start the polymer chain.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. libretexts.org

Termination: The growing polymer chains are terminated through combination or disproportionation reactions between two radical chains. fujifilm.com

The kinetics of free-radical polymerization are influenced by the concentrations of the monomer and initiator, as well as the temperature. As discussed previously, at higher temperatures, the free-radical mechanism becomes the dominant pathway for the polymerization of this compound. mdpi.comnih.gov While high molecular weight polymers can be produced, controlling the molecular weight distribution can be more challenging than in living polymerization techniques. researchgate.net

Free Radical Polymerization Kinetics and Mechanisms

Initiator Systems and Their Impact on Polymerization

The selection of an initiator system is critical in directing the polymerization of this compound. Different initiators can lead to polymers with varying characteristics. For instance, cationic polymerization can be triggered by positively charged initiators, and the resulting polymer's properties are influenced by reaction conditions and the specific catalysts used. smolecule.com Free radical polymerization, on the other hand, utilizes free radicals to initiate the process, with research focusing on the kinetics and mechanisms involved. smolecule.com

In some systems, such as those using a diphenylzinc–metallocene–methylaluminoxane initiator, the reactivity of this compound has been observed to be lower than that of styrene (B11656). researchgate.net This is attributed to steric hindrance from the methyl groups on the benzene ring, which impedes the monomer's approach to the active polymerization sites. researchgate.netresearchgate.net The use of titanocenes in these systems has been shown to be more effective than zirconocenes for the homopolymerization of styrene, a related monomer. researchgate.net

Suspension polymerization of this compound has been carried out in the presence of polyvinyl alcohol and potassium persulfate. google.com This method involves dispersing the monomer in an aqueous medium.

Chain Transfer and Termination Reactions

In radical polymerization, chain transfer and termination are crucial steps that determine the molecular weight and structure of the final polymer. open.edu Termination can occur through coupling, where two growing polymer chains combine, or disproportionation, where a hydrogen atom is transferred from one chain to another. open.edu For styrene, the parent compound of this compound, coupling is the predominant termination mechanism. open.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. sigmaaldrich.comwikipedia.org This technique employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org RAFT is compatible with a wide variety of monomers, including styrenes. sigmaaldrich.comwikipedia.org The process allows for the creation of complex polymer structures like block copolymers. wikipedia.orggoogle.com While the general principles of RAFT are well-established and applicable to styrenic monomers, specific studies detailing the RAFT polymerization of this compound were not found in the provided search results.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique that utilizes a nitroxide initiator to produce polymers with controlled molecular weight and low polydispersity. google.comwikipedia.org The process involves the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.orgicp.ac.ru This "living" nature of the polymerization allows for the synthesis of well-defined polymers. wikipedia.org The choice of the nitroxide is crucial for the success of the polymerization. wikipedia.org While NMP is a suitable technique for styrene and its derivatives, specific examples and detailed kinetic data for the NMP of this compound are not explicitly provided in the search results.

Atom-Transfer Radical Polymerization (ATRP)

Atom-Transfer Radical Polymerization (ATRP) is a versatile and widely used controlled radical polymerization method for synthesizing well-defined polymers. cmu.edusigmaaldrich.comspringernature.com It involves the reversible transfer of a halogen atom between a dormant species and a transition metal catalyst, typically a copper complex. springernature.comnih.gov This process allows for the precise control of molecular weight, architecture, and functionality of the resulting polymers. sigmaaldrich.comspringernature.com ATRP has been successfully applied to a broad range of monomers, including styrene. cmu.edu The selection of the ligand for the metal catalyst is crucial as it influences the catalyst's activity. nih.gov Although ATRP is a powerful tool for polymer synthesis, specific research detailing the ATRP of this compound is not present in the provided search results.

Radiation-Induced Polymerization

The polymerization of this compound can be initiated by ionizing radiation at low temperatures. osti.govresearchgate.netresearchgate.net Studies have shown that both ionic and free-radical mechanisms can coexist in the radiation-induced polymerization of this compound in solution. researchgate.netroyalsocietypublishing.org The dominant mechanism can be influenced by temperature. nih.govresearchgate.net

The physical state of the monomer significantly affects its radiation-induced polymerization. osti.gov In the solid state, the polymerization rate of this compound increases with temperature. osti.govresearchgate.net A maximum polymerization rate is observed at the melting point, where the system is a mixture of solid and liquid. osti.govresearchgate.net Above the melting point, in the liquid state, the rate initially drops sharply before increasing with temperature again. osti.govresearchgate.net This phenomenon highlights the influence of the monomer's crystal structure and molecular mobility on the polymerization process. researchgate.net The activation energy for the polymerization of this compound has been reported to be around 1 kcal/mole in both the solid and liquid states. osti.govresearchgate.net

| Polymerization Method | Key Features | Applicability to this compound |

| Cationic Polymerization | Initiated by positively charged species. smolecule.com | Demonstrated, with reactivity influenced by steric hindrance. smolecule.comresearchgate.net |

| Free Radical Polymerization | Initiated by free radicals. smolecule.com | Investigated, focusing on kinetics and mechanisms. smolecule.com |

| Suspension Polymerization | Monomer dispersed in an aqueous medium. google.com | Performed using polyvinyl alcohol and potassium persulfate. google.com |

| RAFT Polymerization | Controlled radical polymerization using a CTA. sigmaaldrich.comwikipedia.org | Applicable to styrenic monomers, but specific studies on this compound are not detailed. sigmaaldrich.comwikipedia.org |

| NMP | Controlled radical polymerization using a nitroxide initiator. google.comwikipedia.org | Suitable for styrenic monomers, but specific data for this compound is lacking. google.comwikipedia.org |

| ATRP | Controlled radical polymerization with a transition metal catalyst. cmu.edusigmaaldrich.com | A versatile method for styrenes, though specific research on this compound is not provided. cmu.edu |

| Radiation-Induced Polymerization | Initiated by ionizing radiation. osti.govresearchgate.net | Studied at low temperatures, showing dual ionic and free-radical mechanisms. osti.govroyalsocietypublishing.org |

Low-Temperature Polymerization Dynamics

The study of the polymerization of this compound at low temperatures reveals complex and unusual dynamics, particularly around the monomer's melting point. Research on radiation-induced polymerization has shown that the reaction rate is significantly influenced by the physical state of the monomer.

In the solid state, at temperatures ranging from -120°C to -65°C, the polymerization rate of this compound increases with temperature. osti.gov The activation energy (ΔEa) in this phase is approximately 1 kcal/mole. osti.gov A notable phenomenon occurs at the melting point, where the system exists as a solid-liquid mixture. At this juncture, the polymerization rate reaches its maximum value. osti.gov

However, once the monomer completely transitions into the liquid state just above the melting point, the rate of polymerization drops sharply. osti.gov As the temperature of the liquid phase is further increased, the polymerization rate begins to rise again in a more conventional manner, with an activation energy of approximately 9 to 10 kcal/mole. osti.gov This behavior, with a peak rate at the melting point followed by a sudden decrease, has also been observed in the polymerization of styrene and its mixtures. osti.gov

Further studies involving γ-ray induced polymerization in chlorinated solvents have provided additional insights into the mechanisms at play. mdpi.comresearchgate.net The temperature-dependence of the polymerization rates for both styrene and this compound in these systems indicates the involvement of an ionic mechanism, particularly in the temperature ranges where a negative activation energy is observed. mdpi.comresearchgate.net This suggests that at lower temperatures, cationic polymerization may be a significant pathway. smolecule.com The ability of ionizing radiation to generate reactive centers at a constant rate, independent of thermal activation, allows for a detailed examination of the polymerization kinetics under various conditions. mdpi.com

Proton magnetic resonance studies of poly(this compound) have also contributed to understanding its molecular dynamics at low temperatures. capes.gov.br These studies indicate that at 77°K, the rotation of the methyl groups attached to the benzene ring is already occurring. capes.gov.br However, unlike other polystyrenes, poly(this compound) does not exhibit the gradual line narrowing effect at lower temperatures that is attributed to limited phenyl group oscillation, suggesting different motional behavior at the molecular level. capes.gov.br

Oxidation Reactions and Product Characterization

This compound can undergo oxidation reactions to yield a variety of products, primarily involving the transformation of the vinyl group and the methyl substituents. The specific products formed are dependent on the oxidizing agents used and the reaction conditions.

Common oxidizing agents employed for the oxidation of styrene derivatives include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.comsmolecule.com These reagents can lead to the formation of aldehydes, ketones, or carboxylic acids. evitachem.com

For this compound, oxidation can result in the formation of 2,4-dimethylbenzaldehyde and 2,4-dimethylbenzoic acid . evitachem.com The oxidation of the vinyl group can lead to the cleavage of the double bond, yielding 2,4-dimethylbenzaldehyde. Further oxidation of the aldehyde group would then produce 2,4-dimethylbenzoic acid. nih.govnih.gov

A study on the cobalt-catalyzed oxidation of various styrene derivatives reported the formation of ketone products. uva.nl In the case of this compound, the reaction yielded 2,4-dimethylacetophenone with an 88% yield. uva.nl This indicates that under certain catalytic conditions, the vinyl group is oxidized to an acetyl group.

| Oxidizing Agent/Catalyst | Major Product(s) | Reference |

| Potassium permanganate (KMnO₄) | 2,4-dimethylbenzaldehyde, 2,4-dimethylbenzoic acid | evitachem.com |

| Chromium trioxide (CrO₃) | 2,4-dimethylbenzaldehyde, 2,4-dimethylbenzoic acid | evitachem.comsmolecule.com |

| Co(acac)₂·4H₂O | 2,4-Dimethylacetophenone | uva.nl |

Reduction Reactions and Product Characterization

The reduction of this compound typically involves the hydrogenation of the vinyl group, converting it into an ethyl group. This reaction transforms the unsaturated styrene derivative into a saturated alkylbenzene.

The most common method for this reduction is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst. evitachem.com Palladium on carbon (Pd/C) is a frequently used and effective catalyst for this type of transformation. evitachem.comsmolecule.com The reaction results in the formation of 2,4-dimethylethylbenzene . evitachem.com

| Reducing Agent | Catalyst | Product | Reference |

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | 2,4-Dimethylethylbenzene | evitachem.comsmolecule.com |

Hydrogenation to 2,4-dimethylphenylethane and Catalyst Systems

The hydrogenation of this compound involves the saturation of its vinyl group (-CH=CH₂) to an ethyl group (-CH₂CH₃), yielding the product 2,4-dimethylphenylethane. This transformation is a selective reduction that leaves the aromatic ring intact. The reaction is typically achieved through catalytic hydrogenation, where a catalyst facilitates the addition of hydrogen (H₂) across the double bond. Various catalyst systems have been developed for the hydrogenation of styrene derivatives, which are applicable to this compound.

The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity. Noble metals have traditionally been used, but significant research has focused on developing more cost-effective and sustainable catalysts using base metals. nih.gov

Key catalyst systems for the hydrogenation of styrene derivatives include:

Iron-Based Catalysts : A simple transition-metal compound, iron(III) bromide (FeBr₃), has been used for the transfer hydrogenation of styrene derivatives. thieme-connect.com In this method, 1,4-cyclohexadiene (B1204751) serves as a hydrogen donor, allowing the reaction to proceed under mild conditions (20 °C). thieme-connect.com This system has proven effective for a range of substituted alkenes. thieme-connect.com

Cobalt and Nickel Complexes : Complexes of cobalt and nickel with specific ligands have been shown to be effective for the hydrogenation of olefins, including substituted styrenes, at room temperature. labpartnering.org For instance, cobalt complexes with diiminopyridine ligands can catalyze the reaction, and enantioselective hydrogenation has been achieved using C1 symmetric pyridine(diimine) cobalt complexes. nih.govlabpartnering.org Nickel complexes with diphosphine-borane ligands have also been successfully used for styrene hydrogenation. labpartnering.org

Ruthenium Complexes : Ruthenium hydride complexes, such as TpRuH(PPh₃)(CH₃CN), can catalyze the hydrogenation of styrene. sioc-journal.cn The reaction mechanism involves the substitution of a ligand by a styrene molecule, followed by the insertion of the vinyl group into the Ru-H bond and subsequent reaction with hydrogen to release the saturated product. sioc-journal.cn

Nanoparticle Catalysts : Alumina nanoparticles (nano-Al₂O₃) have been employed as a heterogeneous catalyst for the hydrogenation of substituted styrenes, using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as the hydrogen source under mild conditions. researchgate.net This method avoids the use of precious metals like palladium or platinum. researchgate.net

Table 1: Catalyst Systems for Hydrogenation of Styrene Derivatives

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| FeBr₃ | 1,4-Cyclohexadiene (Transfer Hydrogenation) | Mild reaction conditions (20 °C); cost-effective iron catalyst. | thieme-connect.com |

| Pyridine(diimine) Cobalt Complexes | Molecular Hydrogen (H₂) | High turnover frequencies; enables enantioselective hydrogenation. | nih.gov |

| Nickel Complex with Diphosphine-Borane Ligand | Molecular Hydrogen (H₂) | Effective at room temperature; involves cooperative metal-ligand interaction. | labpartnering.org |

| TpRuH(PPh₃)(CH₃CN) | Molecular Hydrogen (H₂) | Catalytic activity can be promoted by adding small molecules like H₂O or ROH. | sioc-journal.cn |

| Nano-Al₂O₃ | Hydrazine Hydrate (N₂H₄·H₂O) | Heterogeneous, reusable, and noble-metal-free system. | researchgate.net |

Reactivity Comparisons with Related Styrene Derivatives

The reactivity of this compound is significantly influenced by the two methyl groups attached to its benzene ring. evitachem.comsolubilityofthings.com These groups alter the electronic and steric properties of the molecule compared to unsubstituted styrene and other derivatives. evitachem.com

Styrene and Substituted Styrenes

The methyl groups in this compound are electron-donating, which increases the electron density of the aromatic ring and the vinyl group. This electronic effect makes the compound more susceptible to electrophilic attack compared to styrene. evitachem.com

In polymerization, the substitution pattern on the styrene ring affects reactivity. Research comparing this compound with other isomers has shown that steric hindrance plays a crucial role. For example, 2,5-dimethylstyrene (B1584819) and 2,4,6-trimethylstyrene (B1346984) exhibit reduced reactivity in both homopolymerization and copolymerization with styrene when compared to this compound. evitachem.com This suggests that while the two methyl groups in this compound enhance electronic reactivity, the increased steric bulk of three methyl groups (as in 2,4,6-trimethylstyrene) can hinder the monomer's approach to the active catalytic center. evitachem.com

Polyvinyl Toluene (B28343) and Polystyrene

When polymerized, this compound forms poly(this compound). The properties and reactivity of this polymer differ from those of polystyrene (the polymer of styrene) and polyvinyl toluene (a polymer of methylstyrene). The methyl groups on the aromatic rings of the polymer backbone influence its subsequent chemical reactivity. evitachem.com

Studies comparing the reactivity of these polymers with formaldehyde (B43269) have shown that poly(this compound) is highly reactive, whereas polystyrene shows no reactivity under the same conditions. evitachem.com Polyvinyl toluene exhibits reactivity that is intermediate between the two. evitachem.com The enhanced reactivity of poly(this compound) is attributed to the activating effect of the two methyl groups, particularly their ortho and para positions relative to the polymer backbone attachment point, which facilitates electrophilic aromatic substitution. evitachem.com

Table 2: Reactivity Comparison of Styrenic Polymers with Formaldehyde

| Polymer | Reactivity with Formaldehyde | Reason for Reactivity Level |

|---|---|---|

| Polystyrene | No reactivity | Lacks activating groups on the aromatic ring. |

| Polyvinyl Toluene | More reactive than Polystyrene | Contains one activating methyl group on the aromatic ring. |

| Poly(this compound) | Higher reactivity than Polystyrene and Polyvinyl Toluene | Contains two activating methyl groups (ortho and para) that strongly enhance susceptibility to electrophilic attack. |

Interactions with Acrylates in Copolymerization

This compound can be copolymerized with other monomers, such as acrylates, to create polymers with tailored properties. smolecule.combiosynth.com Copolymerization is a process where two or more different types of monomers are linked together in the same polymer chain. nih.gov The interaction and relative incorporation of each monomer are described by their monomer reactivity ratios (r₁ and r₂). frontiersin.org

The reactivity ratio for a given monomer is the ratio of the rate constant for its reaction with a propagating chain ending in its own monomer unit to the rate constant for its reaction with a propagating chain ending in the other monomer unit.

While specific reactivity ratios for the this compound/acrylate (B77674) system are not detailed in the provided search context, the principles can be illustrated by the well-studied copolymerization of styrene and 2-ethylhexyl acrylate (EHA). nih.govfrontiersin.org In this system, the reactivity ratios (r_styrene and r_EHA) were determined using methods like Finemann–Ross (FR), inverted Finemann–Ross (IFR), and Kelen–Tudos (KT). frontiersin.org For a copper-mediated controlled radical polymerization, the reported values were r₁ (styrene) = 1.24 and r₂ (EHA) = 0.71. frontiersin.org

If r₁ > 1, the propagating chain ending in monomer 1 prefers to add another monomer 1.

If r₂ < 1, the propagating chain ending in monomer 2 prefers to add monomer 1.

These values indicate how the monomers will arrange themselves in the polymer chain, influencing the final properties of the copolymer, such as its glass transition temperature and mechanical strength. nih.gov The copolymerization of this compound with various acrylates allows for the formation of complex polymer structures with unique characteristics for applications in materials science. smolecule.com

Table 3: Example Monomer Reactivity Ratios for Styrene/2-Ethylhexyl Acrylate (EHA) System

| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Polymerization Method |

|---|---|---|---|---|

| Styrene | 2-Ethylhexyl Acrylate | 1.24 | 0.71 | Copper Mediated Radical Polymerization |

| Styrene | 2-Ethylhexyl Acrylate | 0.926 | 0.238 | Conventional Radical Polymerization |

| Styrene | 2-Ethylhexyl Acrylate | 0.10 | 0.175 | Radical Polymerization with ZnCl₂ |

Computational Chemistry and Theoretical Studies of 2,4 Dimethylstyrene

Quantum-Chemical Calculations

Quantum-chemical calculations are a cornerstone of computational studies on 2,4-dimethylstyrene, providing detailed information about its electronic structure, geometry, and energetic properties.

The Modified Neglect of Diatomic Overlap (MNDO) method, a semi-empirical quantum mechanical approach, has been utilized to study derivatives of this compound. For instance, a quantum-chemical calculation of α-cyclopropyl-2,4-dimethylstyrene was performed for the first time using the MNDO method with full geometry optimization. pageplace.de This study determined the optimized geometric and electronic structure of the molecule. pageplace.de

Interactive Table: MNDO Calculation Results for α-cyclopropyl-2,4-dimethylstyrene

| Property | Value | Reference |

|---|---|---|

| Method | MNDO | pageplace.de |

| qH+ (max) | +0.06 | pageplace.de |

Density Functional Theory (DFT) has been extensively applied to investigate the adsorption, desorption, and reaction mechanisms of this compound, particularly on silicon surfaces. acs.orgacs.org Periodic DFT calculations have been used to compare the behavior of styrene (B11656) and this compound on the hydrogen-terminated Si(001)-2x1 surface. acs.orgacs.org

These studies have revealed that the desorption temperature for this compound is around 300 K, which is lower than that of styrene (around 400 K). acs.org DFT calculations have helped to elucidate the atomic-scale mechanisms of the initial steps of radical chain and inverse chain reactions for both molecules. acs.org The presence of multiple metastable states leads to different competing reaction paths. acs.org For the hydrogen abstraction reaction of this compound on the H-Si(001)-(2x1) surface, the computed energy barrier for the most favorable pathway (G1 path) is 0.65 eV. acs.org The rate-determining step for the shortening of molecular lines on the surface is the inverse hydrogen abstraction, and the energy barrier for this process is slightly lower for this compound than for styrene. acs.org

Interactive Table: DFT Calculated Energy Barriers for H-abstraction of this compound on H-Si(001)-(2x1)

| Reaction Path | Energy Barrier (eV) | Reference |

|---|

The study of energy transfer mechanisms in poly(this compound) [P-2,4-DMS] is crucial for its application in plastic scintillators. researchgate.net Research has shown that the presence of two methyl groups in the benzene (B151609) ring influences the energy, spectral, and structural characteristics of the polymer, contributing to a high light output and radiation resistance. researchgate.net

Under gamma irradiation at 77 K, the radiation yield of paramagnetic centers in P-2,4-DMS is about 1.5 times higher than in polystyrene. researchgate.net Unlike polystyrene, the luminescence spectra of P-2,4-DMS exhibit both monomer (at 292 nm) and excimer (at 320-340 nm) bands. researchgate.net This indicates differences in the nature of optical characteristics and the efficiency of energy transfer compared to polystyrene. researchgate.net The quenching of excited states can occur through mechanisms other than energy transfer, such as the interaction of excited molecules with macroradicals. researchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focusing solely on this compound are not extensively detailed in the provided search results, the context of its study alongside styrene on silicon surfaces suggests the applicability of MD. researchgate.net MD simulations are powerful for investigating the diffusion behavior of molecules near substrates. researchgate.net For related systems, MD has been used to study the diffusion of molecules near silicon substrates in water, revealing significantly reduced diffusion coefficients near the surface. researchgate.net Such methodologies could be applied to understand the dynamics of this compound at interfaces.

Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in establishing structure-reactivity relationships. For polymers, quantitative structure-property relationship (QSPR) models have been developed to predict properties like the glass transition temperature (Tg). The Tg for poly(this compound) is reported as 404 K. scribd.com QSPR models often use quantum chemical descriptors calculated from the monomer or repeating units to predict polymer properties. redalyc.org These models help in understanding how the specific placement of the dimethyl groups in this compound influences the properties of the resulting polymer compared to unsubstituted polystyrene or other substituted polystyrenes. scribd.com

Computational Analysis of Adsorption and Desorption Processes

The adsorption and desorption of this compound on surfaces have been a key focus of computational analysis, particularly using DFT. acs.orgacs.org Studies on the H-terminated Si(001)-2x1 surface show that this compound adsorbs and forms one-dimensional lines, similar to styrene. acs.org Computationally, the adsorption energies and reaction barriers provide a quantitative understanding of these processes. The desorption temperature of approximately 300 K for this compound highlights the influence of the methyl groups on the molecule-surface interaction. acs.org DFT calculations have shown that the energy barrier for the inverse H-abstraction step, which is the rate-determining step for the desorption process, is slightly lower for this compound compared to styrene, which is consistent with its lower desorption temperature. acs.org

Radical Chain and Inverse Chain Reactions on Surfaces

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of radical and inverse chain reactions involving this compound on semiconductor surfaces. These investigations often focus on the hydrogen-terminated silicon surface, H-Si(100)-2x1, which serves as a model substrate for creating one-dimensional molecular arrays.

The process begins with the creation of a single dangling bond (DB) on the H-Si(100) surface. This DB acts as a radical initiator. An incoming this compound molecule can then react with this active site, leading to the formation of a C-Si bond and a new radical centered on the molecule's former vinyl group. This radical can then abstract a hydrogen atom from an adjacent Si-H bond along the same dimer row, regenerating a Si dangling bond. This new DB can then react with another this compound molecule, propagating the chain reaction and forming a one-dimensional molecular line. a-star.edu.sgacs.org

However, a competing process, known as the inverse or reversed chain reaction, also occurs. nih.gov This reverse reaction leads to the desorption of the adsorbed molecules and the shortening of the molecular lines. The balance between the forward (polymerization) and reverse (depolymerization) reactions is temperature-dependent and dictates the net growth of the molecular lines. nih.gov

Experimental and theoretical work has shown a notable difference in the stability of these molecular lines when comparing this compound to styrene. Scanning Tunneling Microscopy (STM) experiments have observed that the reverse chain reaction for this compound occurs at a lower temperature (around 300 K) than for styrene (around 400 K). nih.govacs.orgresearchgate.net This suggests that the molecular lines of this compound are less stable. nih.gov

DFT calculations provide insight into the energetic differences driving this observation. The presence of the two methyl groups in this compound influences the adsorption energies and reaction barriers. While various adsorption configurations are possible, calculations indicate differences in desorption barriers between styrene and this compound that are in agreement with experimental findings. acs.org For instance, DFT calculations have explored different potential reaction pathways and conformations of the adsorbed molecules, revealing the atomistic details of the proposed mechanisms. acs.org

The adsorption of this compound on the H-Si(001)-(2 × 1) surface has been studied, identifying several intermediate and final states. The adsorption energies for different configurations have been calculated, with repulsive electrostatic interactions between the methyl groups and surface hydrogen atoms noted in some cases. acs.org For example, after the abstraction of a hydrogen atom from the surface, the most stable calculated structure is one where the molecule stands vertically. acs.org

The table below summarizes key comparative findings from experimental and theoretical studies on the Si(100)-(2x1)-H surface.

| Feature | This compound | Styrene | Reference |

| Reverse Chain Reaction Temperature | ~300 K | ~400 K | nih.govacs.orgresearchgate.net |

| Observation | Reversed chain reaction observed at 300 K. | Reverse chain reaction initiated at 400 K. | nih.gov |

In addition to silicon, the radical chain reaction of this compound has been noted on gold surfaces, such as Au(111). At temperatures between 300–400 K, it undergoes a reversible addition reaction. The desorption energy from the Au(111) surface has been reported to be approximately 75 kJ/mol.

Spectroscopic Characterization and Analysis in 2,4 Dimethylstyrene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including both the 2,4-dimethylstyrene monomer and its corresponding polymer, poly(this compound). ceitec.cz By probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides unambiguous data on the molecular skeleton and the connectivity of atoms. ceitec.czthieme-connect.de

For poly(this compound), ¹H and ¹³C NMR are critical for confirming the successful polymerization of the monomer and elucidating the detailed microstructure of the resulting polymer chain. nih.govacs.org Analysis of the spectra allows for the verification of the repeating structural unit and can provide information on properties such as tacticity (the stereochemical arrangement of the phenyl rings along the polymer backbone). uc.edu

¹H NMR: The proton NMR spectrum of the monomer, this compound, shows distinct signals for the vinyl protons, the aromatic protons, and the two methyl groups. nih.govspectrabase.com Upon polymerization, the characteristic signals of the vinyl group disappear, while new broad signals corresponding to the protons on the polymer backbone (methine and methylene (B1212753) groups) appear. The aromatic and methyl proton signals remain but may show broadening and slight shifts due to the restricted motion within the polymer chain.

¹³C NMR: The ¹³C NMR spectrum provides complementary and often more detailed information. cdnsciencepub.com Each unique carbon atom in the this compound repeating unit gives a distinct signal. nih.govspectrabase.com The chemical shifts of the backbone carbons are particularly sensitive to the polymer's tacticity. uc.edu For instance, studies on substituted styrenes have shown that methyl substitution on the aromatic ring significantly influences the chemical shifts of the ring carbons. cdnsciencepub.com The analysis of polymers like poly(this compound) relies on comparing the observed spectra to known data for related polymers and using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups. ceitec.cz

The following tables summarize typical chemical shift values for the this compound monomer, which serve as a reference for analyzing its polymer.

Table 1: ¹H NMR Spectral Data for this compound Monomer Data sourced from spectral databases. nih.gov

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Vinyl (-CH=CH₂) | 6.85 | dd (doublet of doublets) |

| Vinyl (=CH₂) | 5.60 | d (doublet) |

| Vinyl (=CH₂) | 5.15 | d (doublet) |

| Aromatic (Ar-H) | 7.25 - 7.00 | m (multiplet) |

| Methyl (Ar-CH₃) | 2.30 | s (singlet) |

| Methyl (Ar-CH₃) | 2.25 | s (singlet) |

Table 2: ¹³C NMR Spectral Data for this compound Monomer Data sourced from spectral databases. nih.govspectrabase.com

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Vinyl (-C H=CH₂) | 136.5 |

| Aromatic (C-vinyl) | 135.0 |

| Aromatic (C-CH₃) | 137.5, 136.0 |

| Aromatic (CH) | 130.5, 127.0, 126.5 |

| Vinyl (=C H₂) | 112.5 |

| Methyl (Ar-CH₃) | 21.0, 19.5 |

Vibrational Spectroscopy (IR and Raman)

The concept of "spectroscopic barcoding" involves the synthesis of polymers from a set of spectroscopically active monomers, such as this compound, to create a library of materials each with a unique and identifiable vibrational signature. nih.govacs.orgnih.gov By copolymerizing different styrene (B11656) derivatives, a vast number of unique resins can be produced. acs.org Each resin's distinct IR and Raman spectrum acts as a barcode that allows for its rapid identification within a mixture. acs.orgnih.govcanada.ca

This strategy has been successfully demonstrated by preparing graft copolymers from monomers including styrene, 4-methylstyrene, and this compound. nih.govacs.org Each of the resulting 25 polymers displayed a unique Raman and IR vibrational fingerprint. nih.gov This barcode, which is based on the peak positions rather than their intensities, allows for reliable identification even after subsequent chemical modifications or assays are performed on the polymer beads. nih.gov The robustness of this method has been established by showing that the barcodes are independent of the polymer's morphology (e.g., beaded resin vs. bulk polymer). acs.orgnih.gov

The vibrational fingerprint of poly(this compound) is composed of numerous bands in the IR and Raman spectra. nih.govspectrabase.com These bands correspond to specific molecular motions, such as C-H stretching, C=C stretching of the aromatic ring, and various bending and deformation modes. researchgate.netresearchgate.net

Research on copolymers containing this compound has shown that each resin possesses a unique set of vibrations that can be used for identification. canada.cacanada.ca For example, the Raman spectra of various styrene-based copolymers show distinct patterns that allow for unambiguous classification. canada.ca Far-infrared spectroscopy has also been used to study substituted polystyrenes, including poly(this compound), revealing bands related to out-of-plane vibrations of the aromatic ring and conformationally sensitive deformations of the polymer backbone. researchgate.net

The major vibrational bands for this compound provide the basis for the polymer's spectral fingerprint.

Table 3: Key Vibrational Bands for this compound Data compiled from spectral databases and related literature. nih.govresearchgate.netcanada.cacanada.ca

| Wavenumber (cm⁻¹) | Spectroscopy Type | Tentative Assignment |

| ~3080 | IR/Raman | =C-H stretch (vinyl) |

| ~2950 | IR/Raman | -C-H stretch (methyl) |

| ~1630 | IR/Raman | C=C stretch (vinyl) |

| ~1615, 1500 | IR/Raman | C=C stretch (aromatic ring) |

| ~990, 910 | IR | C-H out-of-plane bend (vinyl) |

| ~825 | Raman | Ring breathing mode (substituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a relatively small molecule like the this compound monomer, MS can determine its precise molecular weight and provide structural information through analysis of its fragmentation pattern. nist.gov The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 132, corresponding to its molecular weight, and a top peak at m/z 117, resulting from the loss of a methyl group (CH₃). nih.gov

For the analysis of polymeric materials like poly(this compound), which are non-volatile, MS is typically coupled with a pyrolysis unit (Py-GC/MS). d-nb.infoifremer.fr In this technique, the polymer is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments that are characteristic of its original structure. d-nb.info These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry. researchgate.net The resulting chromatogram, or pyrogram, serves as a fingerprint for the polymer. hpst.cz For poly(this compound), the expected pyrolysis products would include the monomer (this compound), dimer, trimer, and other related aromatic compounds like toluene (B28343) and xylene, consistent with the pyrolysis of other polystyrene-based materials. mdpi.com

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound Monomer Data sourced from NIST and PubChem databases. nih.govnist.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 132 | High | [C₁₀H₁₂]⁺ (Molecular Ion, M⁺) |

| 117 | Highest | [M - CH₃]⁺ |

| 115 | Moderate | [M - CH₃ - H₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. cmu.edu This makes it an invaluable tool for studying the mechanisms of radical polymerization, where radical intermediates are key to the chain-growth process. mdpi.comacs.orguni-goettingen.de

In the context of this compound research, EPR is used to identify the structure of the propagating radicals formed during its polymerization and to study the kinetics of the reaction. mdpi.com Studies on the radiation-induced polymerization of both styrene and this compound have utilized EPR to probe the nature of the radical species involved. mdpi.comkipt.kharkov.ua The concentration of macroradicals formed during irradiation can be determined from the EPR spectra. kipt.kharkov.ua

The EPR spectra of propagating radicals in styrene polymerizations are complex, but analysis and simulation can provide detailed information about the radical's structure and conformation. acs.orgarc-cbbc.nl The technique is sensitive enough to distinguish between different types of radicals, such as the propagating polymer radical and smaller radicals from initiators or chain transfer agents. cmu.eduarc-cbbc.nl EPR studies have been crucial in developing controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), by allowing direct observation of the paramagnetic catalyst and dormant species. cmu.edu While specific EPR hyperfine coupling constants for the poly(this compound) radical are not widely published, the methodology follows that used for studying the well-characterized polystyrene radical. acs.org

Characterization of Macroradicals in Irradiated Polymers

The study of macroradicals in irradiated polymers is crucial for understanding the material's stability and performance, particularly in applications involving ionizing radiation. In the case of poly(this compound) (P-2,4-DMS), exposure to radiation such as gamma rays leads to the formation of long-lived paramagnetic centers, or macroradicals.

Research involving radiolysis at low temperatures (77 K) has shown that the radiation yield of these paramagnetic centers in P-2,4-DMS is approximately 1.5 times greater than that in polystyrene (PST). researchgate.netcapes.gov.br The chemical nature of these stabilized macroradicals also differs significantly between the two polymers. In P-2,4-DMS, the primary stabilized species are identified as alkyl-type macroradicals of the "middle" type, meaning the radical is located along the polymer chain rather than at an end. kipt.kharkov.ua Conversely, in irradiated polystyrene, the predominant macroradicals are of the "end" type, resulting from chain scission. kipt.kharkov.ua

These macroradicals are significant as they have been identified as highly effective quenchers of excitation energy within the polymer matrix. kipt.kharkov.ua The interaction between the supermolecular structure of the polymers and the way their macroradicals interact with molecular oxygen has also been noted as an important area of distinction. researchgate.netcapes.gov.br

| Feature | Poly(this compound) (P-2,4-DMS) | Polystyrene (PST) |

| Relative Macroradical Yield | ~1.5 times higher than PST researchgate.netcapes.gov.br | Baseline |

| Predominant Macroradical Type | "Middle" type (Alkyl) kipt.kharkov.ua | "End" type (Benzyl) kipt.kharkov.ua |

| Role in Irradiated Systems | Effective quenchers of excitation kipt.kharkov.ua | Paramagnetic traps for excitation |

Luminescence Spectroscopy

Luminescence spectroscopy provides deep insights into the photophysical behavior of polymers, including the dynamics of excited states and energy transfer mechanisms.

Excimer and Monomer Emission Bands in Poly(this compound)

The luminescence spectrum of poly(this compound) under irradiation is notably different from that of polystyrene. P-2,4-DMS is characterized by the presence of two distinct emission bands. researchgate.netcapes.gov.br An emission band corresponding to the excited monomer (an isolated excited aromatic ring) is observed at a wavelength of 292 nm. researchgate.netcapes.gov.br Additionally, a broad, structureless, and red-shifted emission band, characteristic of excimer fluorescence, is present in the 320-340 nm range. researchgate.netcapes.gov.br

An excimer is a short-lived dimeric molecule formed from two identical monomers, where at least one is in an electronic excited state. In the polymer, this occurs between an excited chromophore and an adjacent ground-state chromophore on the polymer chain. This dual emission in P-2,4-DMS contrasts with polystyrene films, which typically only exhibit excimer luminescence. researchgate.net The presence of the two methyl groups on the benzene (B151609) ring in P-2,4-DMS influences its structural and spectral characteristics, allowing for both monomer and excimer emissions. capes.gov.br

| Emission Type | Wavelength (nm) | Description | Polymer |

| Monomer Emission | 292 researchgate.netcapes.gov.br | Emission from an isolated excited chromophore. | Poly(this compound) |

| Excimer Emission | 320-340 researchgate.netcapes.gov.br | Emission from a complex of two adjacent chromophores. | Poly(this compound) |

| Excimer Emission | - | Primary emission observed. | Polystyrene researchgate.net |

Energy Transfer Processes in Scintillators

Plastic scintillators are materials that emit light upon exposure to ionizing radiation, a property that relies on efficient energy transfer. Poly(this compound) is studied as a base material for scintillators, where its methyl groups are thought to contribute to high light output and radiation resistance. capes.gov.br

In scintillators based on P-2,4-DMS, the process of energy transfer is complex. Following irradiation, the energy can be transferred to luminescent additives (dopants) which then emit the scintillation light. However, macroradicals formed during irradiation act as potent quenchers, providing a non-radiative pathway for the de-excitation of excited molecules. kipt.kharkov.ua

Studies show that in P-2,4-DMS, the transfer of excitation energy to these quenching macroradicals occurs effectively from both the excited polymer macromolecules themselves and from the initial luminescent additives. kipt.kharkov.ua This is a key distinction from polystyrene-based scintillators, where the energy transfer to macroradicals predominantly occurs from the initial luminescent additives, not from the excited polymer chains. kipt.kharkov.ua Understanding these distinct energy transfer pathways and quenching mechanisms is vital for developing more radiation-resistant and efficient plastic scintillators. capes.gov.brkipt.kharkov.ua

Advanced Materials Science and Polymer Applications of 2,4 Dimethylstyrene

Polymer and Copolymer Synthesis for Tailored Properties

The polymerization of 2,4-DMS can be achieved through various methods, including cationic and free-radical polymerization, to create homopolymers and copolymers. nih.gov The presence of the methyl groups on the aromatic ring influences the reactivity of the monomer during polymerization and modifies the physical and chemical properties of the resulting polymer, such as thermal stability, solubility, and mechanical strength. pjoes.comontosight.ai This allows for the production of a range of materials with properties customized for specific end-uses. memtein.com

Homopolymers of 2,4-dimethylstyrene, known as poly(this compound), exhibit notable improvements in mechanical and thermal properties when compared to standard polystyrene. The incorporation of the two methyl groups on the benzene (B151609) ring enhances the rigidity of the polymer backbone, leading to a higher heat distortion temperature. google.com This makes poly(this compound) suitable for applications requiring greater thermal stability than what is offered by polystyrene. google.com

In terms of mechanical strength, poly(this compound) demonstrates a significant increase in its resistance to deformation under heat. While it maintains a physical strength comparable to polystyrene in some respects, its superior heat resistance is a key advantage. google.com For instance, injection-molded poly(this compound) has a heat distortion temperature well above the boiling point of water, a significant improvement over polystyrene. google.com

| Property | Poly(this compound) | Polystyrene | Unit |

|---|---|---|---|

| Heat Distortion Temperature (A.S.T.M.) | 107 | ~77-80 | °C |

| Izod Impact Strength (of compression moldings) | 0.18 | - | ft. lbs. / inch of notch |

Copolymers of this compound and maleic anhydride (B1165640) have been synthesized and studied for their potential as polymeric surfactants. researchgate.net These amphiphilic copolymers, after hydrolysis of the anhydride groups, exhibit surface-active properties in aqueous solutions, making them effective as emulsifiers and dispersants. researchgate.netCurrent time information in Bangalore, IN. The surface activity of these copolymers is influenced by their molecular structure and the pH of the solution. memtein.com The presence of the hydrophobic dimethylstyrene units and the hydrophilic maleic acid units allows the copolymer to orient at interfaces, reducing surface tension. memtein.comcapes.gov.br